molecular formula C12H14O2S B3935475 4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol

4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol

Cat. No.: B3935475
M. Wt: 222.31 g/mol
InChI Key: MFICLTOGKFDEHB-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol is an organic compound that features a cyclopropyl group, a thiophene ring, and a pent-2-yne backbone with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol typically involves multi-step organic reactions. One common approach is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene derivatives in good yields . Another method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrothiophene derivatives, and various substituted thiophenes.

Scientific Research Applications

4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol involves its interaction with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog with a five-membered ring containing one sulfur atom.

    Cyclopropyl derivatives: Compounds with a cyclopropyl group attached to various functional groups.

    Pent-2-yne derivatives: Compounds with a pent-2-yne backbone and different substituents.

Uniqueness

4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol is unique due to its combination of a cyclopropyl group, a thiophene ring, and a pent-2-yne backbone with hydroxyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-cyclopropyl-1-thiophen-2-ylpent-2-yne-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2S/c1-12(14,9-4-5-9)7-6-10(13)11-3-2-8-15-11/h2-3,8-10,13-14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFICLTOGKFDEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CC(C1=CC=CS1)O)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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